molecular formula C20H26N2O4 B11016566 4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid

4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid

Cat. No.: B11016566
M. Wt: 358.4 g/mol
InChI Key: DLXSVSVIYGTRNM-UHFFFAOYSA-N
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Description

4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole product . The reaction conditions are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce fully hydrogenated indole derivatives .

Scientific Research Applications

4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid is unique due to its specific substitution pattern and the presence of both an indole and a cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

4-[[3-(7-methoxyindol-1-yl)propanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H26N2O4/c1-26-17-4-2-3-15-9-11-22(19(15)17)12-10-18(23)21-13-14-5-7-16(8-6-14)20(24)25/h2-4,9,11,14,16H,5-8,10,12-13H2,1H3,(H,21,23)(H,24,25)

InChI Key

DLXSVSVIYGTRNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CCC(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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